molecular formula C84H107ClN18O18 B3026351 Degarelix acetate CAS No. 934016-19-0

Degarelix acetate

Cat. No.: B3026351
CAS No.: 934016-19-0
M. Wt: 1692.3 g/mol
InChI Key: AUTFSFUMNFDPLH-KYMMNHPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

Degarelix acetate primarily targets the gonadotropin-releasing hormone (GnRH) receptors located in the pituitary gland . These receptors play a crucial role in the regulation of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for the production of testosterone .

Mode of Action

This compound acts as a competitive inhibitor of GnRH receptors . By binding to these receptors, it prevents the interaction with GnRH . This antagonism leads to a reduction in the release of LH and FSH, which ultimately suppresses the production of testosterone . The suppression of testosterone is vital in the treatment of advanced prostate cancer .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GnRH signaling pathway . By inhibiting the GnRH receptors, this compound disrupts the normal signaling pathway, leading to a decrease in the release of LH and FSH . This results in the suppression of testosterone production . Additionally, transcriptomic analysis suggests that degarelix may also affect other biological processes related to cell growth, G-coupled receptors, the mitogen-activated protein kinase (MAPK) pathway, angiogenesis, and cell adhesion .

Pharmacokinetics

This compound exhibits a bioavailability of 30-40% . It is subject to common peptidic degradation during passage through the hepato-biliary system . The elimination half-life of this compound ranges from 23 to 61 days . Approximately 20-30% of the dose is excreted in the urine, with the remaining 70-80% thought to be excreted via the hepato-biliary system .

Result of Action

The primary result of the action of this compound is the suppression of testosterone production . This suppression slows the growth and reduces the size of prostate cancers . Testosterone is a male hormone that promotes the growth of many prostate tumors, and therefore, reducing circulating testosterone to very low levels is often the treatment goal in the management of advanced prostate cancer .

Action Environment

The action of this compound can be influenced by various environmental factors, including the patient’s health status and any prior hormonal therapy . For instance, patients who had received prior hormonal therapy had a 58% increased mortality risk . Also, in patients who had received prior luteinizing hormone-releasing hormone (LHRH) analogue therapy, the median time to PSA progression was shorter . Therefore, the patient’s medical history and overall health condition can significantly influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Degarelix acetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a resin-bound peptide chain. The amino acids are protected by fluorenylmethyloxycarbonyl (Fmoc) groups, which are removed using a diethylenetriamine solution. The peptide chain is then elongated by reacting the deprotected resin with different Fmoc-protected amino acids in a stepwise fashion .

Industrial Production Methods: In industrial settings, this compound is produced by reconstituting the powder form of the compound with sterile water for injection. The reconstitution process involves adding a specific volume of sterile water to the vial containing this compound, followed by gentle swirling to dissolve the powder completely .

Chemical Reactions Analysis

Types of Reactions: Degarelix acetate primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions in its therapeutic form.

Common Reagents and Conditions:

Major Products Formed: The major product formed from these reactions is the this compound peptide, which is then purified to yield a pharmaceutically acceptable form of the compound .

Comparison with Similar Compounds

Comparison:

This compound stands out due to its immediate action and lack of testosterone surge, making it a unique and effective option for patients with advanced prostate cancer.

Properties

IUPAC Name

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide;acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H103ClN18O16.C2H4O2/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52;1-2(3)4/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117);1H3,(H,3,4)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTFSFUMNFDPLH-KYMMNHPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H107ClN18O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027699
Record name Degarelix acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1692.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934016-19-0, 934246-14-7
Record name Degarelix acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934016190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Degarelix acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 934246-14-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEGARELIX ACETATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXT215F4ZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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